1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Baker-Venkatraman rearrangement on ester has been employed in the synthesis of a related compound . The synthesized compounds were confirmed by spectroscopic analysis such as 1H-NMR, 13C-NMR, Mass, elemental analysis, magnetic susceptibility, and XRD .
Scientific Research Applications
Crystallographic and Structural Analysis
1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol and its derivatives have been a subject of interest in crystallography and structural chemistry. Studies have detailed their geometric parameters, molecular conformations, and intermolecular interactions. For instance, the geometric parameters of similar compounds have been established, revealing normal ranges and specific molecular configurations. In some cases, molecules are linked into symmetrical structures through hydrogen bonding, and there are interactions like π-π stacking between benzene rings of dichlorophenyl groups (Yathirajan et al., 2007).
Synthetic Chemistry and Catalysis
In the realm of synthetic chemistry, derivatives of this compound have been used in various synthesis processes. For example, they have been involved in catalytic processes like the palladium-catalyzed synthesis of certain organic compounds, highlighting their role in oxidative cyclization and alkoxycarbonylation reactions (Gabriele et al., 2000).
Molecular and Spectroscopic Studies
Molecular structure and spectroscopic analyses are other significant areas where these compounds find application. Detailed studies have been conducted to elucidate their molecular structure using techniques like FT-IR, NBO, HOMO and LUMO, and MEP. These studies not only confirm the structure of the compounds but also provide insight into their stability, charge delocalization, and potential applications in various fields (Sheena Mary et al., 2015).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. While specific information on “1-(2,4-Dichlorophenyl)-2-methoxyethan-1-ol” is not available, similar compounds like Lonidamine have been studied. Lonidamine is an orally administered small molecule that inhibits glycolysis by the inactivation of hexokinase .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-methoxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O2/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHUNIYKFAQICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=C(C=C(C=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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